molecular formula C24H33NO B1295465 p-Decyloxybenzylidene p-toluidine CAS No. 53764-62-8

p-Decyloxybenzylidene p-toluidine

Cat. No. B1295465
CAS RN: 53764-62-8
M. Wt: 351.5 g/mol
InChI Key: JVFSSZJROUJXJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to p-Decyloxybenzylidene p-toluidine involves the Claisen-Schmidt condensation reaction, which is a well-established method for creating carbon-carbon double bonds between aldehydes and ketones. In the context of synthesizing pyridinyl analogues of dibenzylideneacetone (pyr-dba), this reaction was performed using substituted nicotinaldehyde and acetone in the presence of potassium carbonate (K2CO3) in a mixed solvent system of toluene, ethanol, and water. This method proved to be efficient and yielded moderate to excellent results under mild conditions, suggesting that similar procedures could be applicable for synthesizing p-Decyloxybenzylidene p-toluidine analogues .

Molecular Structure Analysis

X-ray diffraction studies have provided insights into the molecular structure of p-Decyloxybenzylidene p-toluidine. The molecule is nearly planar, which is a common feature in compounds that exhibit mesogenic (liquid crystal) properties. The crystal packing is characterized by alternating loose regions formed by aliphatic fragments and pseudostacks of aromatic fragments. These stacks are built of dimers linked by π-stacking interactions between benzene rings. The absence of weak directional interactions between dimers in a stack is noteworthy and suggests that the crystal packing could be indicative of nematic properties .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving p-Decyloxybenzylidene p-toluidine, the structural analysis suggests that the compound could participate in reactions typical for benzylideneaniline derivatives. These could include further functionalization of the aromatic rings or the aliphatic chain, as well as reactions at the imine bond (C=N) due to its nucleophilic and electrophilic sites .

Physical and Chemical Properties Analysis

The physical properties of p-Decyloxybenzylidene p-toluidine derivatives are closely related to their mesogenic behavior. The nearly planar structure and the presence of π-stacking interactions contribute to the formation of liquid crystalline phases. The crystal-mesophase transition is a key physical property, and for related compounds, this transition has been discussed in terms of the arrangement of molecules in tilted layers, which is a precursor to the tilted smectic phase. The retention of the structure of aromatic regions upon melting is crucial for the formation of the mesogenic phase, as demonstrated by the behavior of similar compounds .

Scientific Research Applications

Analytical Methods in Antioxidant Activity

Research in the field of antioxidants is crucial for understanding how compounds like p-Decyloxybenzylidene p-toluidine might interact with biological systems. Methods used to determine antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, could be applicable for assessing the antioxidant potential of p-Decyloxybenzylidene p-toluidine. These methods rely on spectrophotometry to assess the kinetics or equilibrium states of chemical reactions involving antioxidants (Munteanu & Apetrei, 2021).

Enzymatic Remediation and Organic Pollutant Degradation

Enzymes such as laccases and peroxidases, in the presence of redox mediators, can degrade various organic pollutants, offering a potential application for p-Decyloxybenzylidene p-toluidine in wastewater treatment or environmental remediation. The effectiveness of these enzymatic systems, particularly in the degradation of recalcitrant compounds, highlights a research area where p-Decyloxybenzylidene p-toluidine's properties could be explored (Husain & Husain, 2007).

Cytochrome P450 Enzymes in Biotechnology

Cytochrome P450 enzymes are pivotal in synthetic biology for their ability to oxidize a wide range of chemical scaffolds. Research into these enzymes and their engineered variants offers insights into how p-Decyloxybenzylidene p-toluidine might be used in the production of pharmaceuticals, antibiotics, and other valuable chemicals through biocatalytic processes (Girvan & Munro, 2016).

Environmental Health and Toxicology

Understanding the environmental and health impacts of chemical compounds is critical. Research on the toxicity and biodegradation pathways of similar compounds can provide a framework for studying p-Decyloxybenzylidene p-toluidine's environmental fate, potential bioaccumulation, and effects on human health. This knowledge is essential for developing safe and sustainable applications of new chemical compounds (Koop & Coon, 1986).

Safety And Hazards

While specific safety and hazard information for p-Decyloxybenzylidene p-toluidine is not available, it’s worth noting that p-toluidine, a related compound, is considered hazardous . It can cause skin irritation, serious eye irritation, and is suspected of causing cancer . It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(4-decoxyphenyl)-N-(4-methylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO/c1-3-4-5-6-7-8-9-10-19-26-24-17-13-22(14-18-24)20-25-23-15-11-21(2)12-16-23/h11-18,20H,3-10,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFSSZJROUJXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276386
Record name p-Decyloxybenzylidene p-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Decyloxybenzylidene p-toluidine

CAS RN

53764-62-8, 124454-61-1
Record name p-Decyloxybenzylidene p-toluidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053764628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Decyloxybenzylidene p-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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